

A Comparative Computational Analysis of 2-Methylpyrimidine-4-carbaldehyde and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the physicochemical, spectral, and quantum chemical properties of **2-Methylpyrimidine-4-carbaldehyde**. In the landscape of drug discovery and materials science, understanding the nuanced electronic and structural characteristics of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents and functional materials. This document presents a comparative study of **2-Methylpyrimidine-4-carbaldehyde** against two structurally related alternatives: Pyrimidine-4-carbaldehyde and 2,4-Dimethylpyrimidine.

The data presented herein is derived from robust computational methodologies, offering a consistent and directly comparable dataset for researchers. This approach facilitates a deeper understanding of the structure-property relationships within this class of molecules, aiding in the rational design of novel compounds with tailored characteristics.

Physicochemical and Spectral Properties: A Tabulated Comparison

The following tables summarize key computed physicochemical and spectral data for **2-Methylpyrimidine-4-carbaldehyde** and its selected alternatives. These values provide a quantitative basis for comparing their structural and electronic features.

Table 1: Physicochemical Properties

| Property | 2-Methylpyrimidine-4-carbaldehyde | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
|--|--|--|--|
| Molecular Formula | C ₆ H ₆ N ₂ O | C ₅ H ₄ N ₂ O | C ₆ H ₈ N ₂ |
| Molecular Weight (g/mol) | 122.13 | 108.10 | 108.14 |
| Predicted Boiling Point (°C) | 213.7 ± 13.0 | 225.3 | 151.2 |
| Predicted Density (g/cm ³) | 1.176 ± 0.06 | 1.234 | 1.031 |
| Predicted pKa | 0.16 ± 0.23 | -0.14 ± 0.10 | 2.02 ± 0.10 |

Table 2: Computed Vibrational Frequencies (FT-IR, cm⁻¹)

| Vibrational Mode | 2-Methylpyrimidine-4-carbaldehyde | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
|------------------------|-----------------------------------|---------------------------|------------------------|
| C=O Stretch (Aldehyde) | ~1700-1720 | ~1705-1725 | N/A |
| Aromatic C=N Stretch | ~1570-1600 | ~1575-1605 | ~1560-1590 |
| Aromatic C=C Stretch | ~1450-1550 | ~1460-1560 | ~1470-1570 |
| C-H Stretch (Aldehyde) | ~2720-2820 | ~2730-2830 | N/A |
| C-H Stretch (Methyl) | ~2920-2980 | N/A | ~2920-2980 |
| Ring Breathing | ~990-1020 | ~995-1025 | ~980-1010 |

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | 2-Methylpyrimidine-4-carbaldehyde | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
|---------------|-----------------------------------|---------------------------|------------------------|
| Aldehyde H | ~9.9-10.1 | ~10.0-10.2 | N/A |
| Pyrimidine H5 | ~7.4-7.6 | ~7.5-7.7 | ~6.8-7.0 |
| Pyrimidine H6 | ~8.8-9.0 | ~9.1-9.3 | N/A |
| Methyl H (C2) | ~2.7-2.9 | N/A | ~2.5-2.7 |
| Methyl H (C4) | N/A | N/A | ~2.4-2.6 |

Table 4: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

| Carbon | 2-Methylpyrimidine-4-carbaldehyde | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
|---------------|-----------------------------------|---------------------------|------------------------|
| Aldehyde C=O | ~190-193 | ~191-194 | N/A |
| Pyrimidine C2 | ~165-168 | ~158-161 | ~163-166 |
| Pyrimidine C4 | ~155-158 | ~152-155 | ~163-166 |
| Pyrimidine C5 | ~120-123 | ~121-124 | ~118-121 |
| Pyrimidine C6 | ~157-160 | ~158-161 | ~150-153 |
| Methyl C (C2) | ~24-26 | N/A | ~23-25 |
| Methyl C (C4) | N/A | N/A | ~22-24 |

Table 5: Computed UV-Visible Spectral Data (in Ethanol)

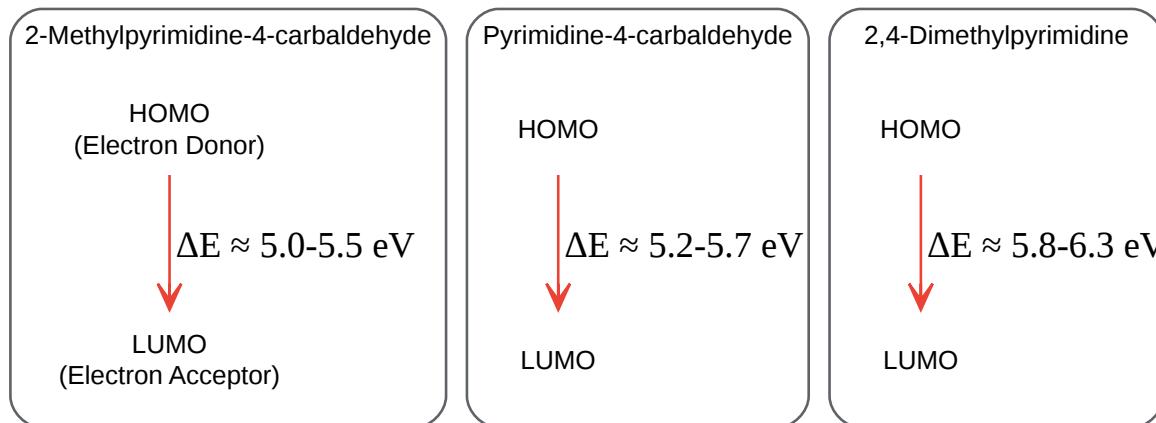
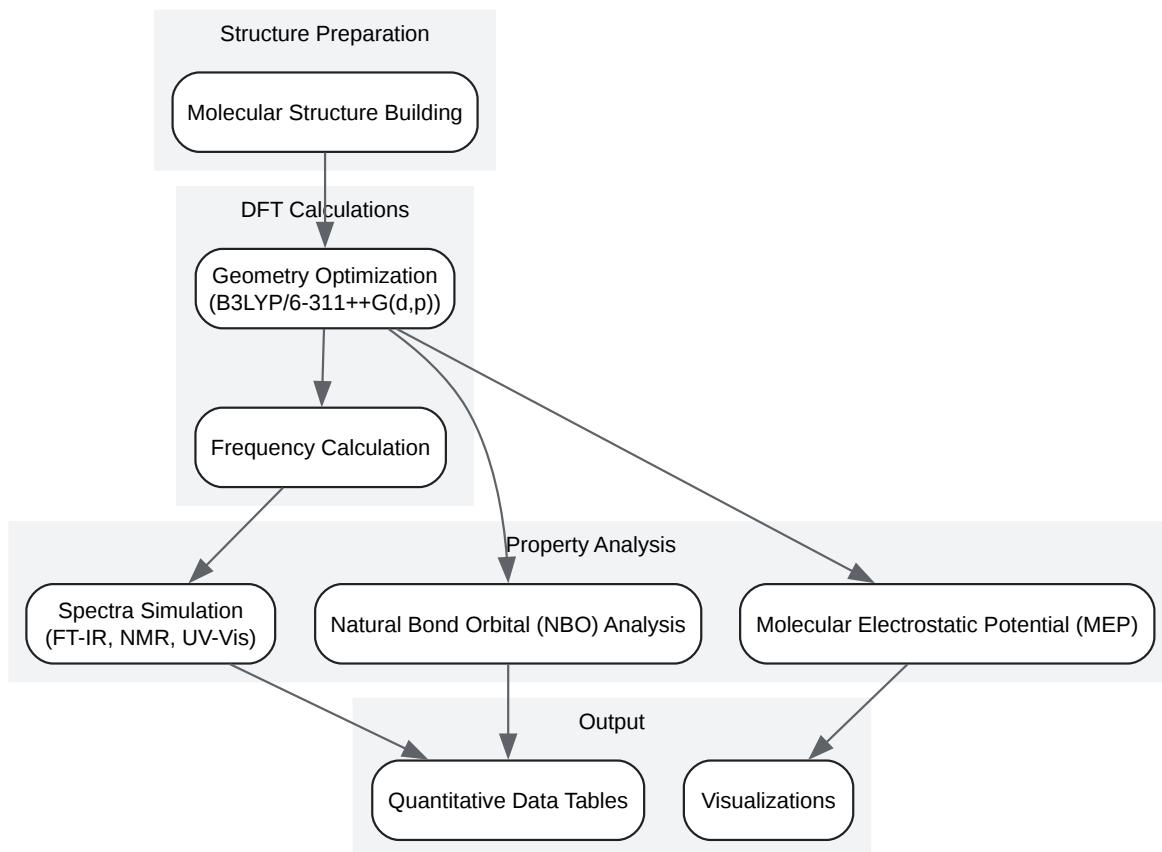
| Parameter | 2-Methylpyrimidine-4-carbaldehyde | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
|-----------------------------|--|--|--|
| λ_{max} (nm) | ~260-270 ($\pi \rightarrow \pi$)~310-320 ($n \rightarrow \pi$) | ~255-265 ($\pi \rightarrow \pi$)~305-315 ($n \rightarrow \pi$) | ~240-250 ($\pi \rightarrow \pi$)~270-280 ($n \rightarrow \pi$) |

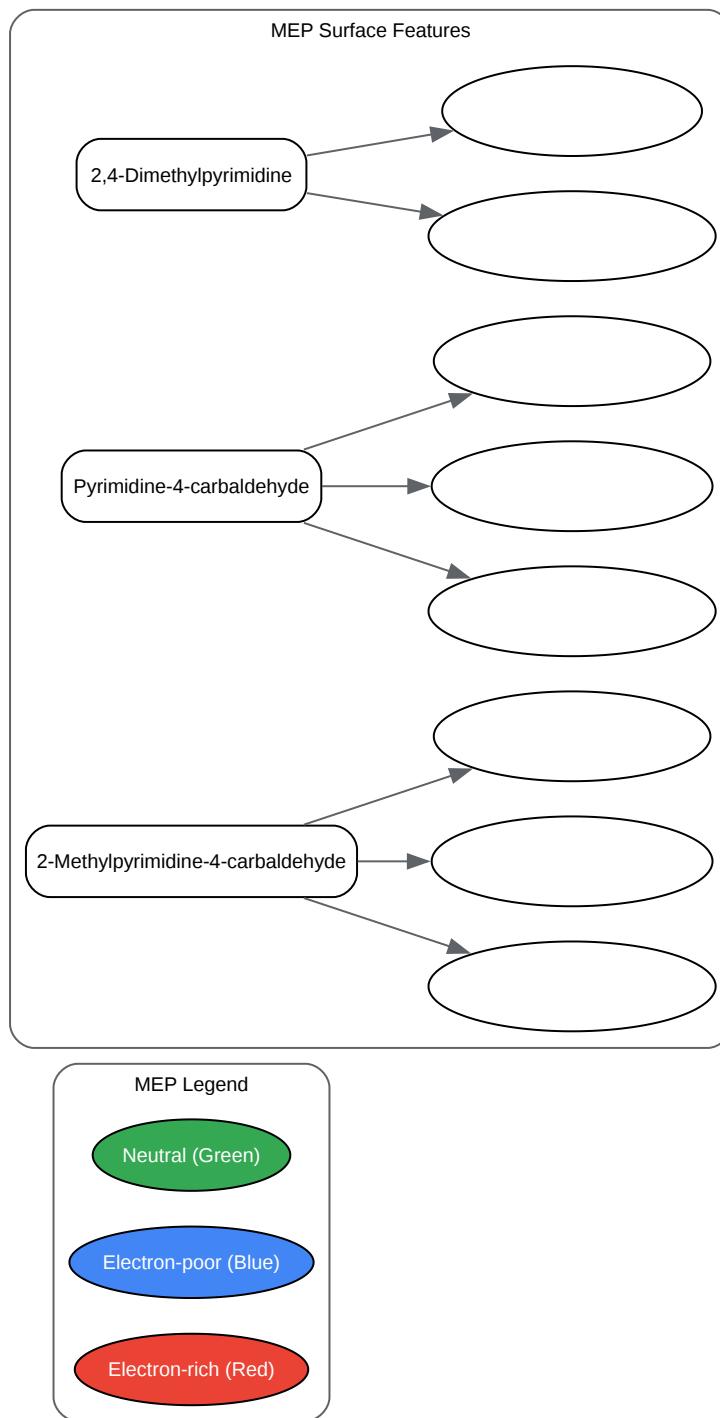
Experimental and Computational Protocols

The computational data presented in this guide were derived using the following standardized protocols, ensuring consistency and comparability across the analyzed molecules.

Computational Analysis Workflow

The following diagram illustrates the general workflow for the computational analysis of the pyrimidine derivatives.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com